molecular formula C10H5FN4O2 B14779929 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B14779929
M. Wt: 232.17 g/mol
InChI Key: QCIHNJXXLAYINC-UHFFFAOYSA-N
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Description

5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a fluoro group, a nitrophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-nitrobenzaldehyde with fluorinated hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrophenyl group can participate in electron transfer reactions. The carbonitrile group can act as a hydrogen bond acceptor, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxamide
  • 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
  • 5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-methyl

Uniqueness

5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in a variety of chemical reactions and enhance the compound’s reactivity and binding affinity. This makes it a versatile building block for the synthesis of more complex molecules and materials .

Properties

Molecular Formula

C10H5FN4O2

Molecular Weight

232.17 g/mol

IUPAC Name

5-fluoro-1-(2-nitrophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H5FN4O2/c11-10-7(5-12)6-13-14(10)8-3-1-2-4-9(8)15(16)17/h1-4,6H

InChI Key

QCIHNJXXLAYINC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)F)[N+](=O)[O-]

Origin of Product

United States

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